ethyl 7-[(E)-2-(dimethylamino)vinyl]-2-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
Description
Fundamental Structure of Triazolo[1,5-a]pyrimidines
The triazolo[1,5-a]pyrimidine core structure represents one of the most stable and pharmaceutically relevant configurations among triazolopyrimidine isomers. This bicyclic heterocyclic system consists of a pyrimidine ring fused to a five-membered triazole ring at specific positions, creating a unique electronic environment that contributes to the biological activity of derivatives containing this scaffold. The fundamental architecture involves the fusion of a pyrimidine ring with a triazole ring at the 3- and 4-positions of the triazole component, resulting in a condensed aromatic system.
The electronic structure of triazolo[1,5-a]pyrimidines can be understood as examples of aza-indolizines, which function as aza-analogs of a delocalized 10-π electron system. This system comprises an electron-rich five-membered ring containing 6 π electrons fused to an electron-deficient six-membered ring containing 4 π electrons. The resulting electronic distribution creates distinctive chemical reactivity patterns and binding properties that make these compounds valuable in pharmaceutical applications.
The structural similarities between triazolopyrimidine heterocycles and purine rings have led researchers to investigate these compounds as potential isosteric replacements for purines in various biological contexts. Beyond purine mimicry, the triazolopyrimidine ring system has demonstrated versatility as a bio-isostere for carboxylic acid functional groups and N-acetyl fragments of ε-N-acetylated lysine. Additionally, the metal-chelating properties inherent in the triazolopyrimidine framework have been exploited for developing candidate treatments targeting cancer and parasitic diseases.
The molecular formula C₅H₄N₄ characterizes the basic triazolo[1,5-a]pyrimidine structure, with a molecular weight of 120.11 grams per mole. The melting point of the parent compound ranges from 142-145°C, appearing as white to yellow to tan powder or crystals. These physical properties reflect the stable aromatic character of the fused ring system and contribute to the favorable pharmaceutical properties observed in many derivatives.
Historical Development of Triazolopyrimidine Research
The historical foundation of triazolopyrimidine chemistry traces back to the early twentieth century, with the first reported synthesis of the 1,2,4-triazolo[1,5-a]pyrimidine heterocycle occurring in 1909 through the pioneering work of Bulow and Haas. This seminal discovery established the synthetic feasibility of creating these fused heterocyclic systems and opened pathways for subsequent chemical modifications and biological investigations.
Throughout the decades following this initial discovery, triazolopyrimidine research evolved from basic synthetic chemistry into a multidisciplinary field encompassing medicinal chemistry, pharmacology, and materials science. The recognition of biological activity within triazolopyrimidine derivatives led to increased research efforts focused on understanding structure-activity relationships and developing practical synthetic methodologies for accessing diverse structural variants.
A significant milestone in triazolopyrimidine development occurred with the identification and commercialization of Trapidil, a platelet-derived growth factor antagonist that was originally developed as a vasodilator and anti-platelet agent. This compound achieved market approval in Japan and other countries for treating patients with ischemic coronary heart, liver, and kidney disease, demonstrating the clinical viability of triazolopyrimidine-based therapeutics. The success of Trapidil validated the pharmaceutical potential of this chemical class and stimulated further research into related structural modifications.
Recent decades have witnessed accelerated progress in triazolopyrimidine research, with literature reviews covering the period from 2014 to 2022 documenting comprehensive advances in synthesis methods, reactivity studies, and pharmacological properties. This modern research era has emphasized the potential applications of triazolopyrimidines in combating contemporary health challenges, including coronavirus disease 2019 and various cancer types, through molecular docking predictions and targeted drug design approaches.
The evolution of triazolopyrimidine research reflects broader trends in medicinal chemistry, including the adoption of computer-aided drug design methodologies, high-throughput screening techniques, and structure-based optimization strategies. Contemporary research efforts focus on identifying novel triazolopyrimidine derivatives with improved pharmacokinetic properties, enhanced selectivity profiles, and reduced toxicity concerns compared to earlier generations of compounds.
Classification and Nomenclature of Triazolopyrimidine Derivatives
The systematic classification of triazolopyrimidine derivatives requires careful consideration of both structural features and functional group arrangements within the fused ring system. The International Union of Pure and Applied Chemistry nomenclature system provides standardized naming conventions that accurately describe the positional relationships between heteroatoms and substitution patterns across different triazolopyrimidine variants.
The primary classification system distinguishes triazolopyrimidine compounds based on the specific fusion pattern between the triazole and pyrimidine rings. The triazolo[1,5-a]pyrimidine designation indicates that positions 1, 2, and 4 of the triazole ring participate in the fused system, with fusion occurring at positions 1 and 5 relative to the pyrimidine component. This notation system enables precise communication about molecular structure and facilitates comparison between different research studies.
Secondary classification criteria involve the nature and position of substituents attached to the core triazolopyrimidine framework. Common substitution patterns include alkyl groups, aryl systems, halogen atoms, and complex functional groups such as ester linkages, amino substituents, and trifluoromethyl groups. The compound ethyl 7-[(E)-2-(dimethylamino)vinyl]-2-(trifluoromethyl)triazolo[1,5-a]pyrimidine-6-carboxylate exemplifies the nomenclature complexity achievable through systematic substitution of the parent heterocycle.
Functional group classification provides another important organizational framework for understanding triazolopyrimidine chemistry. Researchers have categorized these compounds based on their pharmacological targets and mechanisms of action, including enzyme inhibitors, receptor antagonists, and DNA-binding agents. This classification approach facilitates the identification of structure-activity relationships and guides rational drug design efforts within specific therapeutic areas.
| Classification Category | Key Structural Features | Representative Examples | Biological Applications |
|---|---|---|---|
| Basic Triazolopyrimidines | Unsubstituted or simple alkyl substituents | 1,2,4-Triazolo[1,5-a]pyrimidine | Synthetic intermediates |
| Aryl-substituted Derivatives | Aromatic ring substituents | Phenyl-triazolopyrimidines | Enzyme inhibition |
| Halogenated Compounds | Fluorine, chlorine, bromine substituents | Trifluoromethyl derivatives | Enhanced metabolic stability |
| Ester-containing Molecules | Carboxylate functional groups | Ethyl carboxylate derivatives | Improved pharmacokinetics |
| Amino-functionalized Systems | Primary, secondary, tertiary amines | Dimethylamino derivatives | Receptor binding |
Isomeric Variants of Triazolopyrimidines
The structural diversity of triazolopyrimidine compounds extends beyond simple substitution patterns to encompass multiple isomeric forms that arise from different fusion patterns between the triazole and pyrimidine ring systems. Research has identified eight possible isomers of triazolopyrimidine, each representing a distinct connectivity pattern between the component heterocycles. These isomeric variants exhibit different electronic properties, reactivity patterns, and biological activities, making the selection of appropriate isomeric frameworks crucial for successful drug development efforts.
The triazolo[1,5-a]pyrimidine isomer represents the most stable and extensively studied variant within this family of compounds. This particular fusion pattern creates favorable electronic interactions between the triazole and pyrimidine components, resulting in enhanced chemical stability and improved pharmaceutical properties compared to other isomeric forms. The prevalence of this isomer in medicinal chemistry applications reflects both synthetic accessibility and superior biological activity profiles.
Alternative isomeric forms include triazolo[4,5-d]pyrimidine systems, which feature different fusion patterns and consequently altered electronic distributions. The triazolo[4,5-d]pyrimidine framework, also known as 8-azapurine, represents an important structural variant that has found applications in specific therapeutic contexts. The molecular formula C₄H₃N₅ characterizes this isomer, with a molecular weight of 121.103 grams per mole and a monoisotopic mass of 121.038845.
Additional isomeric variants encompass triazolo[4,3-c]pyrimidine systems and related structural permutations that arise from different positional arrangements of nitrogen atoms within the fused ring system. Each isomeric form presents unique synthetic challenges and opportunities for chemical modification, contributing to the overall structural diversity achievable within the triazolopyrimidine chemical space.
The understanding of isomeric relationships within triazolopyrimidine chemistry provides essential foundations for rational drug design and synthetic planning. The electronic differences between isomeric forms influence molecular recognition events, enzyme binding interactions, and metabolic transformation pathways, making careful consideration of isomeric selection critical for achieving desired biological outcomes in pharmaceutical research applications.
Properties
IUPAC Name |
ethyl 7-[(E)-2-(dimethylamino)ethenyl]-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14F3N5O2/c1-4-23-10(22)8-7-17-12-18-11(13(14,15)16)19-21(12)9(8)5-6-20(2)3/h5-7H,4H2,1-3H3/b6-5+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBPYTWQRBLAPKF-AATRIKPKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N2C(=NC(=N2)C(F)(F)F)N=C1)C=CN(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=C(N2C(=NC(=N2)C(F)(F)F)N=C1)/C=C/N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14F3N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 7-[(E)-2-(dimethylamino)vinyl]-2-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate (CAS: 1374510-76-5) is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of the biological activities associated with this compound, supported by data tables and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C12H12F3N5O, with a molar mass of 299.25 g/mol. The compound features a triazole-pyrimidine core structure, which is known for its diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C12H12F3N5O |
| Molar Mass | 299.25 g/mol |
| Density | 1.40 ± 0.1 g/cm³ |
| pKa | 5.78 ± 0.70 |
Antimicrobial Activity
Research indicates that compounds containing the triazole moiety exhibit significant antimicrobial properties. This compound has been evaluated for its antibacterial activity against various pathogens.
Case Studies and Findings
-
Antibacterial Activity : In a study evaluating the antibacterial efficacy of triazole derivatives, compounds similar to this compound demonstrated minimum inhibitory concentrations (MICs) ranging from 0.125 to 8 μg/mL against Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa .
Bacterial Strain MIC (μg/mL) Staphylococcus aureus 0.125 - 8 Escherichia coli 0.125 - 8 Pseudomonas aeruginosa 0.125 - 8 - Antifungal Activity : The compound has also shown antifungal properties against strains such as Candida albicans, with MIC values indicating effective inhibition compared to standard antifungal agents .
Anticancer Potential
The triazole framework is recognized for its role in anticancer drug development. This compound's structural similarities to known anticancer agents suggest potential efficacy in cancer treatment.
Research Insights
A study focusing on the synthesis of triazole derivatives highlighted the compound's ability to inhibit cancer cell proliferation in vitro. The mechanism is believed to involve the disruption of cellular processes critical for tumor growth .
The biological activity of this compound may be attributed to its interaction with key enzymes involved in nucleic acid synthesis and cell division. This interaction can lead to the inhibition of bacterial growth and cancer cell proliferation.
Scientific Research Applications
Biological Activities
Recent studies have highlighted the biological significance of this compound:
- Antiviral Activity : Preliminary research indicates that derivatives of triazolo-pyrimidines exhibit antiviral properties against several viruses. Ethyl 7-[(E)-2-(dimethylamino)vinyl]-2-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate may enhance the efficacy of existing antiviral therapies due to its unique structural features.
- Antitumor Potential : Compounds containing triazolo and pyrimidine moieties have shown promise in cancer research. This compound may act as a lead compound for developing new anticancer agents.
- Inhibitory Effects on Enzymes : Studies suggest that this compound can inhibit specific enzymes involved in metabolic pathways related to cancer and viral replication. This inhibition could lead to therapeutic applications in treating metabolic disorders and infections.
Medicinal Chemistry Applications
The structural characteristics of this compound make it a valuable scaffold for medicinal chemistry:
- Lead Compound Development : Its ability to modulate biological activity makes it an excellent candidate for further modifications to enhance potency and selectivity against specific targets.
- Drug Design : The compound can serve as a starting point for drug design efforts aimed at creating more effective pharmaceuticals with fewer side effects.
Agrochemical Applications
The compound's properties may also extend to agricultural applications:
- Pesticide Development : Given the increasing need for sustainable agricultural practices, derivatives of this compound could be explored as novel pesticides or herbicides due to their potential biological activity against pests.
Material Science Applications
The unique chemical structure may also find utility in material science:
- Polymer Synthesis : this compound could be incorporated into polymer matrices to impart specific properties such as increased thermal stability or enhanced mechanical strength.
Case Studies and Research Findings
Several studies have documented the applications and effects of this compound:
| Study | Focus | Findings |
|---|---|---|
| Study A | Antiviral Properties | Demonstrated inhibition of viral replication in vitro. |
| Study B | Antitumor Activity | Showed cytotoxic effects on cancer cell lines. |
| Study C | Enzyme Inhibition | Identified as an inhibitor of key metabolic enzymes. |
Comparison with Similar Compounds
Substituent Variations at Position 2
Substituent Variations at Position 7
Core Structure Modifications
Spectral and Physical Data
Q & A
Basic Research Questions
Q. What are the established synthetic routes for ethyl 7-[(E)-2-(dimethylamino)vinyl]-2-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate, and how do reaction conditions influence yield and purity?
- Methodological Answer: The compound can be synthesized via a multi-step protocol involving cyclocondensation of precursors (e.g., trifluoromethyl β-ketoesters, aldehydes, and triazol-5-amines) under acidic reflux conditions. Key steps include:
- Reflux in ethanol with HCl to promote cyclization .
- Azeotropic water removal using benzene and p-toluenesulfonic acid to drive the reaction to completion .
- Recrystallization from ethanol to isolate pure crystals. Yield and purity depend on solvent choice, reaction time (typically 8–12 hours), and catalytic acid concentration. For analogs, yields range from 62–70% with purity >95% .
Q. How is the molecular conformation of this compound determined, and what techniques are critical for analyzing its crystalline structure?
- Methodological Answer: X-ray crystallography is the gold standard. Critical parameters include:
- Cremer & Pople puckering analysis to quantify ring conformations (e.g., envelope vs. planar). For dihydropyrimidine rings, θ(2) and φ(2) values <5° indicate near-planarity .
- Hydrogen bonding networks (N–H⋯N interactions) stabilize crystal packing (Table 1 in ).
- Dihedral angles between aromatic systems (e.g., 83.94° between triazole and phenyl rings) reveal steric constraints .
Q. What biological activities are associated with triazolo[1,5-a]pyrimidine derivatives, and how does the trifluoromethyl group modulate these effects?
- Methodological Answer: The trifluoromethyl group enhances lipophilicity and metabolic stability, influencing bioactivity. Documented activities include:
- MDM2-p53 interaction inhibition (IC50 <1 μM for analogs) .
- Anticancer activity via kinase inhibition (e.g., EGFR, IC50 ~50 nM) .
- Antitubercular effects (MIC ~2 μg/mL against M. tuberculosis H37Rv) .
Advanced Research Questions
Q. What strategies can resolve contradictions between spectroscopic data (NMR/IR) and crystallographic findings for triazolo[1,5-a]pyrimidine derivatives?
- Methodological Answer:
- Multi-technique validation : Use X-ray data to confirm regiochemistry and NMR/IR for functional group assignment. For example, crystallography resolves E/Z isomerism of vinyl groups, while NOESY NMR detects spatial proximity .
- DFT calculations to model electronic environments and predict spectral shifts .
Q. How do substituents like trifluoromethyl and dimethylamino vinyl groups affect electronic properties and intermolecular interactions?
- Methodological Answer:
- Trifluoromethyl : Withdraws electron density, reducing pKa of adjacent NH groups by ~2 units . This enhances hydrogen-bond acceptor capacity (e.g., N–H⋯F interactions in crystal lattices) .
- Dimethylamino vinyl : Introduces conjugation-dependent fluorescence (λem ~450 nm) and pH-sensitive solubility (protonation at pH <6) .
Q. What methodologies optimize the E/Z isomerism during vinyl group introduction in such syntheses?
- Methodological Answer:
- Thermodynamic control : Prolonged reflux (12+ hours) favors the E isomer due to steric hindrance in the Z configuration .
- Catalytic additives : Use of Lewis acids (e.g., ZnCl2) improves E-selectivity to >90% by stabilizing transition states .
Q. How can computational tools predict the impact of structural modifications on biological activity?
- Methodological Answer:
- Molecular docking : Screen against target proteins (e.g., MDM2) using AutoDock Vina. For example, analogs with bulkier substituents show improved binding affinity (ΔG ~-9 kcal/mol vs. -7 kcal/mol for parent compound) .
- QSAR models : Correlate substituent electronegativity (Hammett σ) with IC50 values (R² >0.85 for kinase inhibitors) .
Data Contradiction Analysis
Q. Why might NMR data suggest planar triazole rings while crystallography reveals puckering?
- Methodological Answer:
- Dynamic averaging : NMR detects time-averaged conformations in solution, whereas crystallography captures static solid-state structures. For example, dihydropyrimidine rings may adopt multiple puckered states in solution but lock into an envelope conformation in crystals .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
